4-(oxolan-2-ylmethoxy)benzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-2-ylmethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzonitrile attacks the oxirane ring, leading to the formation of the oxolan-2-ylmethoxy group.
Reaction Conditions:
Reactants: 4-hydroxybenzonitrile, oxirane
Catalyst: Potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The oxolan-2-ylmethoxy group can be oxidized to form a corresponding lactone.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of 4-(oxolan-2-ylmethoxy)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(Oxolan-2-ylmethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(oxolan-2-ylmethoxy)benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The oxolan-2-ylmethoxy group can enhance the compound’s solubility and bioavailability, while the benzonitrile group can interact with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethoxy)benzonitrile: Similar structure but with a methoxymethoxy group instead of oxolan-2-ylmethoxy.
4-(Ethoxymethoxy)benzonitrile: Contains an ethoxymethoxy group.
4-(Propoxymethoxy)benzonitrile: Contains a propoxymethoxy group.
Uniqueness
4-(Oxolan-2-ylmethoxy)benzonitrile is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts distinct chemical and physical properties. This group can undergo specific reactions that are not possible with other alkoxy groups, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJDHPPGNZLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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